molecular formula C9H7BrN2O B1292643 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000343-91-8

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1292643
M. Wt: 239.07 g/mol
InChI Key: HHBZEJKHKKWZHN-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound that can be synthesized through various chemical reactions. The compound is characterized by the presence of a pyrrole ring, a pyridine ring, and a carbaldehyde group, with a bromine atom and a methyl group as substituents. This structure suggests potential for diverse chemical reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of related pyrrole-3-carbaldehydes has been reported using a tandem catalytic process involving palladium-catalyzed Sonogashira coupling and a silver-mediated annulation reaction. This method starts with 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines, leading to multifunctionalized pyrrole-3-carbaldehydes . Although not directly synthesizing 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, this approach could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of a 5-bromo-1H-indole derivative was characterized, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed, and their intermolecular contacts were determined . These analyses are crucial for understanding the molecular geometry and potential binding interactions of the compounds.

Chemical Reactions Analysis

The reactivity of the pyrrole-3-carbaldehyde framework allows for further chemical transformations. For example, the Friedländer condensation has been used to synthesize pyrazolo[3,4-b]pyridines from 5-aminopyrazole-4-carbaldehydes and reactive α-methylene ketones . This type of reaction could be explored for the 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to create new derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their functional groups and substituents. The presence of a bromine atom suggests potential for further functionalization through nucleophilic substitution reactions. The aldehyde group could be involved in condensation reactions or reduced to an alcohol. The thermal stability of related compounds has been reported to be good up to certain temperatures , which is an important consideration for their handling and storage.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Fused Heterocycles Synthesis : A study described the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones, demonstrating a route for creating tricyclic heterocycles in good yields (H. A. A. El-Nabi, 2004). This approach highlights the potential for synthesizing complex structures from simpler pyrrole derivatives, suggesting a pathway for utilizing "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde" in similar heterocyclic syntheses.

  • Pyrrolopyridine Analogs of Nalidixic Acid : Another research effort synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing notable antibacterial activity in vitro (E. Toja et al., 1986). This study indicates the potential pharmaceutical applications of pyrrolopyridine compounds, including those structurally related to "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde".

Synthesis of Pyrrole Derivatives

  • Pyrrole-3-carbaldehydes Synthesis : Research on the synthesis of functionalized pyrrole-3-carbaldehydes through a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation process outlines a method for accessing multifunctionalized pyrrole derivatives (Chien-Chi Wu et al., 2022). This methodology could be applicable to the synthesis of related compounds, potentially including modifications of "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde".

  • 3-Fluoropyrroles Synthesis : The preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles from corresponding pyrrolines, using electrophilic alpha,alpha-difluorination, provides a route to 3-fluorinated pyrroles (Riccardo Surmont et al., 2009). Although focused on fluoropyrroles, the principles and methodologies could inform reactions involving bromo-substituted pyrrolopyridines.

Future Directions

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could be beneficial to the subsequent optimization and represent an attractive lead compound for cancer therapy .

properties

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-8(10)2-7-6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBZEJKHKKWZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646858
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

1000343-91-8
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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